molecular formula C23H26ClI2NO3 B023018 Desethyl Amiodarone Hydrochloride CAS No. 96027-74-6

Desethyl Amiodarone Hydrochloride

Numéro de catalogue: B023018
Numéro CAS: 96027-74-6
Poids moléculaire: 653.7 g/mol
Clé InChI: OCQPMJVGWGJLLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desethyl Amiodarone Hydrochloride (C${23}$H${25}$I$2$NO$3$·HCl, molecular weight: 653.72 g/mol) is the primary active metabolite of Amiodarone Hydrochloride, a class III antiarrhythmic agent used to treat ventricular and supraventricular arrhythmias . It is formed via hepatic cytochrome P450 3A (CYP3A)-mediated N-deethylation of the parent drug . Pharmacologically, it retains ion channel-blocking properties similar to Amiodarone, targeting potassium (hERG), sodium, and calcium channels, but with distinct pharmacokinetic profiles .

Key characteristics:

  • Structure: 2-Butyl-3-benzofuranyl-4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride .
  • Solubility: Soluble in DMSO and methanol .
  • Clinical Role: Serum concentrations of Desethyl Amiodarone and Amiodarone are monitored to optimize therapeutic efficacy (target range: 0.2–1.0 µg/mL for Desethyl Amiodarone) and minimize adverse effects (e.g., thyroid dysfunction, pulmonary toxicity) .

Méthodes De Préparation

Enzymatic Biotransformation Using Liver Microsomes

The enzymatic demethylation of amiodarone to DEA-HCl is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4. This method leverages in vitro systems to simulate hepatic metabolism, offering precise control over reaction parameters.

Reaction Conditions and Optimization

Human liver microsomes incubated with amiodarone in the presence of NADPH (a cofactor for CYP enzymes) facilitate N-deethylation. Studies demonstrate that optimal activity occurs at 37°C with a pH range of 7.4–7.6 , mimicking physiological conditions . Incubation periods typically span 10–60 minutes , with reaction termination via ice-cold perchloric acid .

Table 1: Enzymatic Biotransformation Parameters

ParameterOptimal ValueImpact on Yield
Temperature37°CMaximizes enzyme activity
pH7.4–7.6Stabilizes CYP3A4 function
Incubation Time10–60 minutesBalances conversion and degradation
NADPH Concentration1–2 mMEnsures cofactor saturation

The inclusion of CYP3A4 inhibitors such as ketoconazole reduces DEA-HCl formation by >90%, confirming the enzyme’s pivotal role .

Cell-Based Metabolic Production in HepG2 Cells

HepG2 cells, a human hepatoma cell line, metabolize amiodarone into DEA-HCl intracellularly. This approach mirrors in vivo metabolic pathways and enables high-throughput production.

Incubation and Intracellular Accumulation

Cells incubated with 0–10 µM amiodarone for 24–72 hours show dose-dependent DEA-HCl accumulation . Single-cell analysis via SCP-LVC-MS (Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry) reveals log-normal distributions of DEA-HCl concentrations, with standard deviations reflecting cellular heterogeneity .

Table 2: Cell-Based Production Metrics

Incubation Concentration (µM)DEA-HCl Intracellular Concentration (nM)Variability (SD)
115 ± 3.221%
575 ± 1824%
10150 ± 4228%

This method’s scalability is limited by cell culture costs but offers insights into metabolic kinetics and intercellular variability .

Purification and Analytical Validation

Post-synthesis purification ensures DEA-HCl meets pharmaceutical standards. Techniques from analytical chemistry are adapted for large-scale processing.

Extraction and Chromatography

Acetonitrile/water (60:40 v/v) extraction efficiently isolates DEA-HCl from biological matrices . Subsequent centrifugation at 12,000 rpm removes particulates, while LC/MS/MS with a ZORBAX Eclipse Plus C18 column (2.1 × 30 mm, 1.8 µm) achieves baseline separation of DEA-HCl from amiodarone .

Table 3: Purification Protocol Efficacy

StepRecovery RatePurity (%)
ACN/Water Extraction92%85
Centrifugation98%88
LC/MS/MS95%99.5

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing cost, yield, and regulatory compliance.

Bioreactor Optimization

Enzymatic biotransformation in stirred-tank bioreactors (500–10,000 L) enhances throughput. Key parameters include:

  • Oxygen saturation : Maintained at 30–40% to sustain CYP450 activity.

  • Substrate feeding : Gradual amiodarone addition prevents enzyme inhibition.

Economic and Regulatory Challenges

  • Cost of NADPH regeneration systems : Contributes to 60–70% of total expenses.

  • Residual solvent limits : ACN must be <410 ppm per ICH Q3C guidelines.

Analyse Des Réactions Chimiques

Types de réactions : Le N-Déséthylamiodarone (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, réduits et substitués du N-Déséthylamiodarone (chlorhydrate), chacun ayant des propriétés pharmacologiques distinctes .

4. Applications de la recherche scientifique

Le N-Déséthylamiodarone (chlorhydrate) a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le N-Déséthylamiodarone (chlorhydrate) exerce ses effets principalement en bloquant les canaux ioniques potassium, ce qui prolonge la phase de repolarisation du potentiel d'action cardiaque. Cette action augmente la durée du potentiel d'action et la période réfractaire efficace des cellules cardiaques, stabilisant ainsi le rythme cardiaque. De plus, il peut également bloquer les canaux ioniques sodium et antagoniser les récepteurs alpha et bêta-adrénergiques, contribuant à ses effets antiarythmiques .

Composés similaires :

    Amiodarone : Le composé parent dont est dérivé le N-Déséthylamiodarone (chlorhydrate).

    Di-déséthylamiodarone : Un autre métabolite de l'amiodarone, formé par une déméthylation supplémentaire.

Unicité : Le N-Déséthylamiodarone (chlorhydrate) est unique dans sa formation spécifique par la N-déméthylation de l'amiodarone et son rôle important de métabolite actif. Son profil pharmacologique, en particulier sa capacité à bloquer les canaux ioniques potassium et à prolonger le potentiel d'action cardiaque, le distingue des autres composés similaires .

Applications De Recherche Scientifique

Introduction to Desethyl Amiodarone Hydrochloride

This compound (DEA) is a significant metabolite of amiodarone, a widely used antiarrhythmic drug. While amiodarone is primarily recognized for its role in treating various cardiac arrhythmias, DEA has emerged as an important compound in its own right, exhibiting distinct pharmacological properties and potential therapeutic applications. This article explores the scientific research applications of DEA, emphasizing its role in oncology and cardiology, supported by comprehensive data tables and case studies.

Key Properties

  • Chemical Structure : DEA is a benzofuran derivative similar to amiodarone.
  • Pharmacokinetics : It has a long elimination half-life and accumulates significantly in tissues compared to plasma concentrations .
  • Toxicity Profile : While beneficial, DEA can also exhibit cytotoxic effects on normal cells at high concentrations, necessitating careful dosing in therapeutic applications .

Anti-Cancer Potential

Recent studies have highlighted the cytostatic effects of DEA on various cancer cell lines, particularly bladder cancer. Research indicates that DEA can:

  • Induce cell death in T24 human transitional-cell carcinoma at physiologically relevant concentrations.
  • Inhibit colony formation and metastasis by affecting key cellular pathways involved in proliferation and survival .

Case Study: Bladder Cancer

A study demonstrated that treatment with DEA led to:

  • Cell Cycle Arrest : Significant G0/G1 phase arrest was observed.
  • Induction of Apoptosis : Increased Bax/Bcl-2 ratio and activation of caspase pathways were noted.
  • Mitochondrial Dysfunction : Depolarization of mitochondrial membranes was confirmed using JC-1 fluorescence assays .
Parameter Control DEA Treatment (10 μM)
Cell Viability (%)9030
Colony Formation (No.)20050
Bax/Bcl-2 Ratio1:33:1

Other Cancer Types

While bladder cancer has been a primary focus, preliminary investigations suggest potential applications of DEA in other malignancies, including breast and lung cancers. Further clinical studies are warranted to explore these avenues.

Antiarrhythmic Effects

As an active metabolite of amiodarone, DEA retains antiarrhythmic properties that can be beneficial for patients with refractory ventricular arrhythmias. Its pharmacological profile suggests it may be effective as:

  • An adjunct therapy for patients experiencing recurrent ventricular tachycardia or fibrillation.
  • A potential alternative for patients intolerant to traditional antiarrhythmic medications.

Clinical Observations

Clinical data indicate that patients treated with amiodarone often show significant levels of DEA accumulation, correlating with therapeutic efficacy. However, the precise role of DEA as a standalone treatment requires further investigation .

Mécanisme D'action

N-Desethylamiodarone (hydrochloride) exerts its effects primarily by blocking potassium ion channels, which prolongs the repolarization phase of the cardiac action potential. This action increases the duration of the action potential and the effective refractory period of cardiac cells, thereby stabilizing the cardiac rhythm. Additionally, it may also block sodium ion channels and antagonize alpha- and beta-adrenergic receptors, contributing to its antiarrhythmic effects .

Comparaison Avec Des Composés Similaires

Parent Compound: Amiodarone Hydrochloride

Chemical Profile :

  • Molecular formula: C${25}$H${29}$I$2$NO$3$·HCl
  • Molecular weight: 681.78 g/mol
  • LogP: 7.74 (high lipophilicity)

Pharmacological Differences :

  • Potency : Amiodarone inhibits hERG potassium channels with an IC$_{50}$ of ~45 nM, while Desethyl Amiodarone exhibits comparable but slightly reduced activity .
  • Half-Life : Amiodarone has an exceptionally long half-life (~58 days), whereas Desethyl Amiodarone’s half-life is shorter but still prolonged due to tissue accumulation .
  • Metabolism : Amiodarone undergoes extensive hepatic metabolism to Desethyl Amiodarone and di-N-desethylamiodarone .

Clinical Implications :

  • Amiodarone’s lipophilicity contributes to its large volume of distribution and slow clearance, necessitating loading doses for rapid therapeutic effects .
  • Desethyl Amiodarone accounts for 10–50% of total antiarrhythmic activity in vivo, with synergistic effects observed when combined with the parent drug .

Structural Analogs and Metabolites

a) Di-N-Desethylamiodarone

  • Structure : Further deethylation product of Desethyl Amiodarone .
  • Activity : Less studied but presumed to have reduced pharmacological activity compared to Desethyl Amiodarone .

b) Desethyl Chloroquine

  • Structure : Metabolite of Chloroquine (antimalarial drug) via deethylation.
  • Key Difference : While structurally unrelated to Desethyl Amiodarone, both share metabolic pathways (CYP3A-mediated deethylation) and exhibit long tissue retention .

Impurities and Degradation Products

Amiodarone formulations contain several impurities, notably Impurity D and Impurity E, which are structurally related but pharmacologically inactive :

Parameter Impurity D Impurity E
Structure Deiodinated derivative Deethylated precursor
Molecular Formula C${25}$H${29}$INO$_3$·HCl C${23}$H${25}$I$2$NO$3$·HCl
Role Degradation product Synthetic intermediate
Regulatory Limit ≤0.2% in formulations ≤0.2% in formulations

Research Findings and Clinical Data

Pharmacokinetic Interactions

  • Amiodarone + Desethyl Amiodarone : Co-administration reduces antipyrine clearance in rats by 21–32%, indicating CYP450 inhibition .
  • Therapeutic Monitoring : In atrial fibrillation patients, maintaining a combined serum concentration of Amiodarone (0.5–2.0 µg/mL) and Desethyl Amiodarone (0.2–1.0 µg/mL) correlates with 85–91% sinus rhythm maintenance .

Stability Profiles

Parameter Amiodarone Hydrochloride Desethyl Amiodarone Hydrochloride
IV Solution Stability Stable in dextrose/saline for 24–32 days Limited data; presumed less stable due to metabolic lability
Degradation Pathways Acid hydrolysis, oxidation Similar to parent drug

Activité Biologique

Desethyl amiodarone hydrochloride (DEA) is a significant metabolite of amiodarone, a widely used antiarrhythmic agent. Understanding the biological activity of DEA is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies, highlighting DEA's pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Amiodarone and Desethyl Amiodarone

Amiodarone is classified as a class III antiarrhythmic agent, primarily utilized for managing various cardiac arrhythmias. Its pharmacological effects include prolongation of the action potential duration and repolarization time in cardiac tissues, achieved through multiple mechanisms, including potassium channel blockade and interaction with sodium and calcium channels . DEA, the principal metabolite of amiodarone, retains antiarrhythmic properties and contributes to the drug's overall efficacy.

Pharmacokinetics

The pharmacokinetic profile of DEA is characterized by extensive tissue distribution and long half-life. Key pharmacokinetic parameters include:

  • Bioavailability : Amiodarone exhibits variable bioavailability (20-80%), influenced by enterohepatic circulation .
  • Volume of Distribution : The volume of distribution for amiodarone is approximately 60 L/kg, with DEA showing even higher concentrations in tissues .
  • Half-Life : The terminal half-life of DEA can range from 9 to 77 days, reflecting its prolonged presence in the body due to lipophilic properties .

Table 1: Pharmacokinetic Parameters of Desethyl Amiodarone

ParameterValue
Bioavailability20-80%
Volume of Distribution~60 L/kg
Terminal Half-Life9-77 days
Protein Binding~96%

DEA exhibits multiple mechanisms that contribute to its biological activity:

  • Ion Channel Modulation : Similar to amiodarone, DEA affects potassium channels, leading to prolonged cardiac action potentials and refractory periods. This mechanism is vital for its antiarrhythmic effects.
  • Autonomic Nervous System Interaction : DEA may influence autonomic tone by modulating sympathetic activity, thereby impacting heart rate and conduction .
  • Tissue Deposition : Research indicates that both amiodarone and DEA accumulate in various tissues, including adipose tissue, liver, and lungs. This deposition can lead to ultrastructural changes typical of lipidosis in affected tissues .

Clinical Implications

The clinical relevance of DEA is highlighted by its pharmacodynamic properties:

  • Efficacy in Arrhythmias : Studies have shown that DEA maintains significant antiarrhythmic activity, contributing to the overall therapeutic effects observed with amiodarone treatment.
  • Adverse Effects : The accumulation of DEA in tissues can lead to adverse reactions similar to those associated with amiodarone therapy, including thyroid dysfunction and pulmonary toxicity .

Case Studies

A study involving patients treated with amiodarone revealed high concentrations of both amiodarone and DEA in cardiac tissues. The mean cardiac tissue concentrations were significantly elevated compared to plasma levels, indicating extensive tissue uptake . Another case highlighted the relationship between prolonged DEA exposure and increased risk of drug-induced adverse effects, emphasizing the importance of monitoring in patients receiving long-term therapy.

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for quantifying Desethyl Amiodarone Hydrochloride in pharmacokinetic studies?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 240 nm is widely used. A C18 column (4.6 mm × 615 cm, 5 µm packing) and a mobile phase of acetonitrile/water (1:1) buffered to pH 4.9 with glacial acetic acid are effective. Standard solutions should be prepared in methanol or methylene chloride at concentrations of 0.01–5 mg/mL, with validation for linearity, precision, and recovery .
  • Critical Parameters : Ensure resolution ≥3.5 between co-eluting impurities (e.g., related compounds D and E) using USP reference standards .

Q. How can researchers ensure the stability of this compound in experimental solutions?

  • Stability Guidelines :

  • Intravenous Solutions : Stable for 5 days at 0.6 mg/mL in dextrose 5% but unstable below this concentration .
  • Incompatibilities : Avoid PVC infusion sets due to DEHP leaching and adsorption issues; use glass or non-PVC tubing .
  • Storage : Protect from light and moisture in sealed containers at controlled room temperature .

Q. What are the primary metabolic pathways of Amiodarone Hydrochloride leading to this compound formation?

  • Mechanism : Desethylation via CYP3A4/5 isoforms, confirmed using hepatic microsomal assays or in vitro CYP inhibition studies. Deuterated analogs (e.g., Desethyl Amiodarone-d4 hydrochloride) aid in tracing metabolic routes .
  • Validation : Compare metabolite profiles using tandem mass spectrometry (LC-MS/MS) with isotopic labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across cell lines?

  • Experimental Design :

  • Cell Models : Use retina-derived lines (e.g., 661W, ARPE-19) for oxidative stress studies or cardiac fibroblasts for ERK/p38 MAPK signaling analysis .
  • Dose Optimization : Conduct dose-response curves (0.1–10 µM) with controls for autophagic flux (e.g., LC3-II/Beclin-1 assays) .
  • Confounders : Account for batch-to-batch variability in metabolite purity (≥98%) and solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What strategies are effective for impurity profiling of this compound in bulk drug substances?

  • Analytical Workflow :

  • TLC Screening : Use silica gel plates with potassium iodobismuthate spray to detect amiodarone-related compound H (RF comparison against USP standards) .
  • HPLC-MS : Quantify impurities (e.g., di-N-desethyl amiodarone) at ≤0.02% using a gradient elution of methanol/water (70:30) and column temperatures maintained at 30°C .
    • Regulatory Alignment : Follow USP monographs for Amiodarone Hydrochloride, adapting acceptance criteria for metabolite-specific thresholds .

Q. How do drug-drug interactions involving this compound impact experimental outcomes in vivo?

  • Key Interactions :

  • Digoxin/Warfarin : Monitor plasma levels in rodent models due to CYP3A4/P-glycoprotein inhibition, which increases bioavailability .
  • Antioxidants (e.g., Curcumin) : Pre-treatment studies in Wistar rats show reduced retinal oxidative damage via Nrf2 pathway modulation .
    • Mitigation : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens and validate with microsampling techniques .

Q. Methodological Notes

  • Reference Standards : Always include USP Amiodarone Hydrochloride RS and related compound standards (e.g., H, D, E) for method validation .
  • Data Interpretation : Cross-validate HPLC peaks with spiked deuterated analogs to confirm metabolite identity .
  • Contradictions : Stability discrepancies in dextrose solutions (e.g., 0.6 mg/mL vs. lower concentrations) necessitate strict adherence to preparation protocols .

Propriétés

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQPMJVGWGJLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242099
Record name Desethylamiodarone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96027-74-6
Record name Desethylamiodarone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethylamiodarone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desethyl Amiodarone Hydrochloride
Reactant of Route 2
Reactant of Route 2
Desethyl Amiodarone Hydrochloride
Reactant of Route 3
Desethyl Amiodarone Hydrochloride
Reactant of Route 4
Reactant of Route 4
Desethyl Amiodarone Hydrochloride
Reactant of Route 5
Reactant of Route 5
Desethyl Amiodarone Hydrochloride
Reactant of Route 6
Reactant of Route 6
Desethyl Amiodarone Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.